molecular formula C20H21N5O3S B2775396 N-(3-acetylphenyl)-2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 899965-32-3

N-(3-acetylphenyl)-2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2775396
CAS RN: 899965-32-3
M. Wt: 411.48
InChI Key: QBWBONVJNKPZBR-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H21N5O3S and its molecular weight is 411.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Application in Pharmaceutical Products

The compound , due to its complex structure, shares similarities with various chemicals utilized in the synthesis of pharmaceutical products. For instance, the study by Sakai et al. (2022) discusses p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K), which act as equivalents of N-acetamide nucleophiles. These compounds are highlighted for their stable and easy-to-handle characteristics, reacting with alkyl halides and sulfonates to afford substituted products, which can be further processed into N-alkylacetamides. This research emphasizes the potential use of similar compounds in the synthesis of natural and pharmaceutical products, indicating a possible application area for the compound due to the presence of acetamide moieties and methoxybenzyl groups (Sakai et al., 2022).

Antimicrobial and Antitumor Activity

Research into related compounds has also shown significant antimicrobial and antitumor potential. Krátký et al. (2017) synthesized and evaluated the antimicrobial activity of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid-based amides, esters, and 5-arylalkylidene derivatives against a panel of bacteria, mycobacteria, and fungi, demonstrating that derivatives of similar chemical structures possess notable antimicrobial properties (Krátký et al., 2017). Moreover, Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings and evaluated their antitumor activity, suggesting that compounds with acetamide derivatives and heterocyclic components can exhibit considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).

Lipase and α-Glucosidase Inhibition

The investigation by Bekircan et al. (2015) into novel heterocyclic compounds derived from related chemical structures revealed their potential for significant lipase and α-glucosidase inhibition. This study used a starting compound closely related to the compound , demonstrating the capacity of such chemicals to serve as effective inhibitors in enzymatic activities, which could be valuable in developing treatments for conditions like obesity and diabetes (Bekircan et al., 2015).

Green Synthesis and Environmental Applications

The compound's structural elements also relate to research focused on environmentally friendly synthesis methods. Zhang Qun-feng (2008) developed a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, showcasing the potential of similar compounds in green chemistry applications, particularly in the synthesis of dyes and other industrial chemicals (Zhang Qun-feng, 2008).

properties

IUPAC Name

N-(3-acetylphenyl)-2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-13(26)15-4-3-5-16(11-15)22-19(27)12-29-20-24-23-18(25(20)21)10-14-6-8-17(28-2)9-7-14/h3-9,11H,10,12,21H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWBONVJNKPZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

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